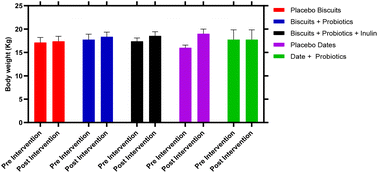Dietary intervention with edible film-coated multistrain probiotic Lacticaseibacilli in nondairy food matrices significantly increased the recovery of fecal viable Lacticaseibacilli and improved the performance of several colonic biomarkers among slightly malnourished preschool children
Food & Function Pub Date: 2023-12-15 DOI: 10.1039/D3FO02829A
Abstract
Probiotic enriched dairy products are widely consumed in Western countries for their beneficial effects on the gastrointestinal tract and overall health. The present study aims to investigate the beneficial effects of probiotic Lacticaseibacilli (LAB) strains in non-dairy food matrices. A blend of edible film-coated probiotic LAB, L. plantarum, L. paracasei, and L. rhamnosus, were incorporated into plain biscuits and dry dates. Design of the randomized controlled study: Children of both sexes (mean age 55.7 ± 14.5 months) attending kindergarten in Tersa, a poor urban Giza district, were recruited and randomized into 5 groups of equal numbers. Treatment groups: (1) placebo biscuits, (2) functional probiotic biscuits (0.18 billion colony forming units (cfu) of LAB) (3) functional probiotic + inulin biscuits (0.2 billion cfu of LAB + 2 g of chicory inulin); (4) placebo dates and (5) functional probiotic dates (0.3 billion cfu of viable multistrain LAB). The supplements were served 5 days a week and each child had to consume 21 servings of the supplement. The primary outcome was an increase in the fecal recovery of viable LAB after the intake of 21 servings (T1) compared to the respective baseline counts (T0). The secondary outcomes include the determination of fecal short-chain fatty acids (SCFA) and secretory immunoglobulin A (s-Ig A) using ELISA and fecal ammonia excretion. Results: Statistically significant % increases in the recoveries of fecal viable LAB were found among the children consuming 21 servings of supplements 2, 3, and 5 compared to the respective count at T0. Similar significant increases were found in the fecal concentrations of SCFA and s-Ig A among the children consuming 21 servings of supplements 2, 3 and 5 compared to the respective counts at T0. On the other hand, the concentration of toxic ammonia excretion decreased significantly in the feces of all children consuming probiotic-containing supplements (groups 2, 3, and 5) at T1 compared to the respective concentrations obtained at T0. Conclusion: Multistrain microencapsulated probiotic Lacticaseibacilli in functional biscuits and dry dates successfully tolerated the acidic gastric transit and exerted their bioactive action on the colonic microbiome. The synbiotic supplement exhibited a higher production rate of colonic SCFA. Probiotic-enriched products that confer definitive health benefits are convenient and do not need to be kept under refrigeration. Manipulating the composition and function of the microbiome in childhood through probiotic/+ prebiotic interventions is cost-effective with long-term beneficial health outcomes. This study was approved by the Medical Research Ethics Committee, National Research Center and registered as Clinical Trial 16/422. Written informed consent was obtained from the mothers of all participating children.


Recommended Literature
- [1] Predicting the state parameters of lithium ion batteries: the race between filter-based and data driven approaches
- [2] Characterization of thin films of the solid electrolyte LixMg1−2xAl2+xO4 (x = 0, 0.05, 0.15, 0.25)†
- [3] Optimized preparation and regeneration of MFI type base catalysts for d-glucose isomerization in water†
- [4] Preparation of hyaluronic acid nanoparticlesvia hydrophobic association assisted chemical cross-linking—an orthogonal modular approach†
- [5] Luminous block copolymer–quantum dots hybrids formed by cooperative assembly in a selective solvent†
- [6] K2xSn4−xS8−x (x = 0.65–1): a new metal sulfide for rapid and selective removal of Cs+, Sr2+ and UO22+ ions†
- [7] Granular topological insulators†
- [8] Near-quantitative mineralization of two refractory triazines under hydrothermal-supercritical aqueous conditions assisted by ozone and UV/ozone
- [9] Gd3+-Ion-induced carbon-dots self-assembly aggregates loaded with a photosensitizer for enhanced fluorescence/MRI dual imaging and antitumor therapy†
- [10] Irradiance and temperature considerations in the design and deployment of high annual energy yield perovskite/CIGS tandems†

Journal Name:Food & Function
Research Products
-
CAS no.: 155535-23-2
-
CAS no.: 13446-44-1









